molecular formula C24H35N3O10 B13739802 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid CAS No. 35729-52-3

7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid

Cat. No.: B13739802
CAS No.: 35729-52-3
M. Wt: 525.5 g/mol
InChI Key: BQLZMJXFKBHDTH-UHFFFAOYSA-N
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Description

7-Butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid (CAS 35739-55-0) is an organic salt with a molecular formula of C46H60N6O16 and a molecular weight of 953.0 g/mol . This compound is built around a quinazolin-4(3H)-one core, a nitrogen-containing heterocycle of significant interest in medicinal chemistry due to its wide spectrum of biological activities . Research into quinazolinone derivatives, such as this compound, is valuable because this structural class has demonstrated important pharmacological properties, including analgesic, anti-inflammatory, antibacterial, anticonvulsant, antifungal, and antitumor effects . Some quinazolinone-based compounds, like Idelalisib, have been approved for the treatment of certain blood cancers, underscoring the scaffold's potential as a source of therapeutic agents . The specific structural features of this compound, including the 7-butoxy substitution and the 3-[4-(diethylamino)butyl] side chain, make it a candidate for investigations in drug discovery, particularly in the development of new cytotoxic agents. Studies on related hybrids have shown that the quinazolinone moiety can efficiently inhibit the growth of various human cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) adenocarcinomas . This product is intended for research purposes and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

35729-52-3

Molecular Formula

C24H35N3O10

Molecular Weight

525.5 g/mol

IUPAC Name

7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid

InChI

InChI=1S/C20H31N3O2.2C2H2O4/c1-4-7-14-25-17-10-11-18-19(15-17)21-16-23(20(18)24)13-9-8-12-22(5-2)6-3;2*3-1(4)2(5)6/h10-11,15-16H,4-9,12-14H2,1-3H3;2*(H,3,4)(H,5,6)

InChI Key

BQLZMJXFKBHDTH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC2=C(C=C1)C(=O)N(C=N2)CCCCN(CC)CC.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid

General Synthetic Approach

The synthesis typically begins with the formation of the quinazolinone core, followed by functionalization at the 7-position with a butoxy group and substitution at the 3-position with a 4-(diethylamino)butyl side chain. The final compound is isolated as its oxalic acid salt to enhance stability and solubility.

Detailed Stepwise Synthesis

Step 1: Preparation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one Intermediate

This intermediate is crucial for introducing the butoxy side chain at the 7-position of the quinazolinone ring. The preparation involves nucleophilic substitution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one with 1,4-dibromobutane under basic conditions. Several methods with varying solvents and bases have been reported, with yields ranging from 73% to 85%. The reaction conditions and yields are summarized in Table 1 below.

Yield (%) Base/Conditions Solvent Temperature Reaction Time Notes
85 Sodium hydroxide, potassium iodide Acetonitrile 30°C 16 h Filtration and column chromatography purification
80.95 Potassium carbonate N,N-dimethylformamide 30-45°C 6-7 h Multi-step addition of base, workup with chloroform and cyclohexane
75.5 Potassium carbonate Propan-1-ol Reflux 6 h Reflux, filtration, and recrystallization in ethyl acetate
74 Potassium carbonate Ethanol Reflux Overnight Extraction and flash chromatography purification
73.3 Potassium carbonate Water/acetonitrile Reflux 4-6 h Crystallization from 2-propanol/water
72 Potassium carbonate, Aliquat 336 (phase transfer catalyst) Toluene Reflux 2 h Phase transfer catalysis, filtration, and ethyl acetate slurry
74-75 Potassium carbonate Acetone 60-65°C 16 h Reflux, filtration, charcoal treatment, and crystallization

Table 1: Preparation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one under various conditions

Step 2: Introduction of the Diethylamino Butyl Side Chain

Following the synthesis of the 7-(4-bromobutoxy) intermediate, the 3-position substitution with the 4-(diethylamino)butyl group is achieved by nucleophilic substitution using diethylamine derivatives under controlled conditions. Although specific detailed protocols for this step on this exact compound are less commonly published, standard alkylation methods with appropriate amine nucleophiles and base catalysts are employed, often in polar aprotic solvents.

Step 3: Formation of the Oxalic Acid Salt

The free base form of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one is converted to its oxalic acid salt by reaction with oxalic acid in an appropriate solvent, typically under mild conditions to ensure salt formation without degradation. This salt form improves the compound's physicochemical properties for biological evaluation.

Analytical and Research Outcomes

Purity and Yield

The yields for the key intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one range from 73% to 85% depending on reaction conditions, with purity levels often exceeding 85% after purification steps such as recrystallization or chromatography. The final compound's purity is typically confirmed by HPLC, NMR spectroscopy, and mass spectrometry.

Structural Characterization

  • NMR Spectroscopy : Confirms the substitution pattern on the quinazolinone ring and the presence of butoxy and diethylamino groups.
  • X-ray Crystallography : Used to determine the three-dimensional conformation critical for biological activity.
  • Mass Spectrometry : Confirms molecular weight and formula (C18H24N2O3).

Chemical Stability

The compound exhibits stability under standard laboratory conditions but requires careful handling to avoid degradation of sensitive functional groups such as the diethylamino side chain and butoxy linkage.

Summary Table of Preparation Parameters

Step Reagents Conditions Yield (%) Purification Notes
1 7-hydroxy-3,4-dihydroquinolin-2(1H)-one + 1,4-dibromobutane + base (K2CO3 or NaOH) Solvent: DMF, Acetonitrile, Ethanol, etc.; Temp: 30-105°C; Time: 2-16 h 73-85 Filtration, chromatography, recrystallization Optimization depends on solvent and base
2 7-(4-bromobutoxy) intermediate + diethylamine derivative Polar aprotic solvent, base catalyst, mild heating Not explicitly detailed Standard organic workup Nucleophilic substitution at 3-position
3 Free base + oxalic acid Mild conditions, solvent Quantitative Crystallization Salt formation for stability

Chemical Reactions Analysis

Types of Reactions

7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy or diethylamino butyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Differences

The table below compares 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid with a structurally related pyridopyrimidine derivative identified in the evidence:

Feature This compound 1-(Tert-Butyl)-3-(2-((4-(diethylamino)butyl)amino)-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl)urea
Core Heterocycle Quinazolin-4-one Pyrido[2,3-d]pyrimidine
Substituents - Butoxy (position 7) - Tert-butyl urea (position 1)
- 4-(Diethylamino)butyl (position 3) - 4-(Diethylamino)butylamino (position 2)
- 3,5-Dimethoxyphenyl (position 6)
Counterion/Charge Oxalic acid (1:2 salt) Neutral compound
Molecular Formula C₂₃H₃₄N₄O₃·2(C₂H₂O₄)¹ C₃₀H₄₅N₇O₄²
Key Functional Groups Diethylamino, butoxy, oxalate Diethylamino, methoxy, urea, pyridopyrimidine

¹ Derived from InChI in .
² Calculated based on structural data in .

Implications of Structural Variations

  • The urea moiety in the pyridopyrimidine derivative introduces hydrogen-bond donor/acceptor sites, which could enhance receptor affinity but reduce metabolic stability compared to the oxalate salt form .
  • Counterion Effects : The oxalic acid in the target compound improves aqueous solubility and stability, whereas the neutral analog may require formulation adjustments for bioavailability .

Research Findings and Functional Insights

Physicochemical Properties

  • Solubility: The oxalic acid salt form of the target compound likely exhibits higher aqueous solubility than its free base or the neutral pyridopyrimidine analog, which is advantageous for intravenous administration .
  • Lipophilicity : The butoxy group (logP ~2.5–3.0) contributes to moderate lipophilicity, whereas the tert-butyl urea and dimethoxyphenyl groups in the analog may increase logP, favoring blood-brain barrier penetration .

Biological Activity

7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acid, identified by its CAS number 35729-52-3, is a compound belonging to the quinazolinone family. This class of compounds has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H35N3O10
  • Molecular Weight : 525.549 g/mol
  • CAS Number : 35729-52-3

Biological Activity Overview

Quinazolinone derivatives have been extensively studied for their pharmacological properties. The specific compound in focus has shown promising results in various biological assays, particularly in cancer cell lines.

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit potent anticancer activity. For instance, related quinazoline compounds have demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) and colon cancer cell lines (HCT-116) with IC50 values ranging from 2.90 µM to 17.30 µM depending on structural modifications and substituents .

Table 1: Cytotoxicity of Quinazolinone Derivatives

CompoundCell LineIC50 (µM)
7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one; oxalic acidMCF-7TBD
Related Quinazoline DerivativeHCT-1162.90 - 6.40
Doxorubicin (Control)MCF-75.6 ± 0.30

The mechanism by which quinazolinones exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that these compounds can modulate key proteins involved in apoptosis, such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells .

Case Study: Apoptotic Pathway Activation

A notable study explored the effect of a quinazolinone derivative on HCT-116 cells, demonstrating that treatment resulted in significant activation of apoptotic pathways as evidenced by flow cytometry analysis. The compound caused an accumulation of cells in the G1 phase and increased levels of pro-apoptotic protein Bax compared to untreated controls .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of quinazolinone derivatives are crucial for their therapeutic application. Early studies suggest that these compounds exhibit favorable absorption and distribution characteristics. Additionally, safety profiles have indicated low toxicity levels in vitro, which is a promising indicator for future clinical applications .

Q & A

What are the recommended synthetic routes for 7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one oxalate?

Basic:
The synthesis involves multi-step procedures, typically starting with quinazolinone core formation followed by alkylation and salt formation. For example:

  • Step 1: Formation of the quinazolinone backbone via condensation of anthranilic acid derivatives with carbonyl sources (e.g., benzoyl chloride in pyridine at 0–2°C) .
  • Step 2: Introduction of the 7-butoxy group using butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3: Alkylation at position 3 with 4-(diethylamino)butyl bromide.
  • Step 4: Salt formation with oxalic acid in ethanol, requiring precise stoichiometry and recrystallization for purity .

Advanced:
Optimizing regioselectivity during alkylation (position 3 vs. other sites) may require kinetic control or protecting group strategies. For instance, using bulky bases to minimize side reactions or monitoring intermediates via LC-MS .

Which analytical techniques are essential for characterizing this compound?

Basic:

  • Structural Confirmation: NMR (¹H/¹³C) to verify substituent positions and oxalic acid coordination .
  • Purity Assessment: HPLC with UV detection (λ = 254 nm) or LC-MS/MS for trace impurity profiling .
  • Thermal Stability: TGA/DSC to assess decomposition points, particularly for the oxalate salt .

Advanced:

  • Dynamic Solubility Studies: Use pH-dependent solubility assays (e.g., shake-flask method) to evaluate oxalic acid’s impact on bioavailability.
  • Crystallography: Single-crystal X-ray diffraction to resolve steric effects from the diethylamino butyl group .

How can initial cytotoxicity screening be designed for this compound?

Basic:

  • Model Organism: Use Daphnia magna for rapid, cost-efficient toxicity screening (24–48 hr exposure, LC₅₀ calculation) .
  • Dose Range: 1–100 µM in triplicate, with DMSO controls (<0.1% v/v).

Advanced:

  • Mechanistic Follow-Up: Combine cytotoxicity assays with ROS detection or mitochondrial membrane potential assays (JC-1 staining) to identify pathways .
  • Comparative Models: Validate results in mammalian cell lines (e.g., HEK293 or HepG2) to assess species-specific responses .

How should researchers resolve contradictory data in reported biological activities?

Advanced:

  • Meta-Analysis: Systematically compare studies for variables like solvent choice (e.g., DMSO vs. ethanol) or assay pH, which may alter oxalic acid dissociation .
  • Dose-Response Reproducibility: Replicate experiments across multiple labs using standardized protocols (e.g., OECD guidelines for D. magna) .

What strategies enhance the compound’s bioavailability?

Basic:

  • Salt Optimization: Test alternative counterions (e.g., hydrochloride) to improve aqueous solubility while retaining activity .
  • Prodrug Design: Modify the butoxy group with ester linkages for hydrolytic activation in vivo .

Advanced:

  • Nanocarrier Encapsulation: Use liposomes or PLGA nanoparticles to enhance permeability across biological barriers (e.g., blood-brain barrier) .

How can structural modifications improve target selectivity?

Advanced:

  • SAR Studies: Systematically vary the diethylamino butyl chain length and measure affinity for kinases (e.g., EGFR) using SPR or fluorescence polarization .
  • Molecular Docking: Model interactions with ATP-binding pockets to prioritize substituents with lower steric hindrance .

What methods validate the compound’s stability under storage conditions?

Basic:

  • Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks, then analyze via HPLC .
  • Table: Stability under accelerated conditions
ConditionDegradation Products IdentifiedReference
60°COxalic acid decarboxylation
UV LightQuinazolinone ring oxidation

Advanced:

  • Isotope-Labeled Studies: Use ¹³C₂-oxalic acid to track dissociation kinetics in plasma via LC-MS/MS .

How can researchers optimize crystallization for X-ray analysis?

Advanced:

  • Solvent Screening: Test mixed solvents (e.g., ethanol/water) at varying ratios to control nucleation rates .
  • Temperature Gradients: Slow cooling (0.1°C/min) from saturated solutions to yield larger, defect-free crystals .

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